molecular formula C5H6N2S2 B14211511 2-Methyl-1H-imidazole-1-carbodithioic acid CAS No. 744967-17-7

2-Methyl-1H-imidazole-1-carbodithioic acid

Cat. No.: B14211511
CAS No.: 744967-17-7
M. Wt: 158.2 g/mol
InChI Key: NRDPSBVVFHTDIW-UHFFFAOYSA-N
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Description

2-Methyl-1H-imidazole-1-carbodithioic acid is a heterocyclic compound that features an imidazole ring substituted with a methyl group and a carbodithioic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1H-imidazole-1-carbodithioic acid typically involves the reaction of 2-methylimidazole with carbon disulfide in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium hydroxide. The reaction proceeds through the nucleophilic attack of the imidazole nitrogen on the carbon disulfide, followed by protonation to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1H-imidazole-1-carbodithioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbodithioic acid group to thiols or other reduced forms.

    Substitution: The imidazole ring can participate in substitution reactions, where the methyl group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, reduced carbodithioic derivatives

    Substitution: Various substituted imidazole derivatives

Scientific Research Applications

2-Methyl-1H-imidazole-1-carbodithioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and coordination complexes.

    Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1H-imidazole-1-carbodithioic acid involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the carbodithioic acid group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methylimidazole: Lacks the carbodithioic acid group, making it less reactive in certain chemical reactions.

    1H-Imidazole-1-carbodithioic acid: Lacks the methyl group, which can affect its steric and electronic properties.

    2-Methyl-1H-imidazole-2-thiol: Contains a thiol group instead of the carbodithioic acid, leading to different reactivity and applications.

Uniqueness

2-Methyl-1H-imidazole-1-carbodithioic acid is unique due to the presence of both the methyl group and the carbodithioic acid functional group. This combination imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.

Properties

CAS No.

744967-17-7

Molecular Formula

C5H6N2S2

Molecular Weight

158.2 g/mol

IUPAC Name

2-methylimidazole-1-carbodithioic acid

InChI

InChI=1S/C5H6N2S2/c1-4-6-2-3-7(4)5(8)9/h2-3H,1H3,(H,8,9)

InChI Key

NRDPSBVVFHTDIW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C(=S)S

Origin of Product

United States

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